molecular formula C21H20N2O B2532788 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1024403-17-5

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No.: B2532788
CAS No.: 1024403-17-5
M. Wt: 316.404
InChI Key: TZTNCSDQKUQROP-UHFFFAOYSA-N
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Description

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a complex organic compound belonging to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various substituents that contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: The initial step involves the formation of the cinnoline core through a cyclization reaction. This can be achieved using a precursor such as 2-aminobenzophenone, which undergoes cyclization in the presence of a suitable catalyst.

    Substitution Reactions: Subsequent steps involve the introduction of the methyl and phenyl groups through substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.

    Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired this compound. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline Derivatives: Other cinnoline derivatives with similar structures include 3-phenylcinnoline and 7-methylcinnoline.

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-phenylquinoline share structural similarities with 7-Methyl-3-(4-phenylphenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

IUPAC Name

7-methyl-3-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-14-11-20-18(21(24)12-14)13-19(22-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,23H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTNCSDQKUQROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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